N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide
Overview
Description
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide A is not fully understood. However, it has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cancer. By inhibiting NF-κB, this compound A reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, this compound A has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide A has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It has also been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also some limitations to using this compound A in lab experiments. It is a relatively new compound, which means that there may still be some unknown properties or potential side effects. In addition, it may not be suitable for all types of experiments or applications.
Future Directions
There are a number of future directions for research on N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide A. One area of research is the development of new synthetic methods to produce this compound A with improved yields and purity. Another area of research is the identification of new potential therapeutic applications for this compound A, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and to identify any potential side effects or limitations to its use.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzenesulfonamide A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound A has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-13-12-18(22-29(26,27)17-6-4-3-5-7-17)14(2)20(19(13)23)28(24,25)16-10-8-15(21)9-11-16/h3-12,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFNBUJROBXGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl)C)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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